[1,2]Thiazolo[4,5-b]pyridine-3-carbonitrile
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Overview
Description
“[1,2]Thiazolo[4,5-b]pyridine-3-carbonitrile” is a core structural motif present in a wide range of natural products . Thiazole derivatives have a wide range of medicinal and biological properties .
Synthesis Analysis
The synthesis of “[1,2]Thiazolo[4,5-b]pyridine-3-carbonitrile” involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . This reaction yields 2-(4-(1-(2-(4-(2-Arylhydrazono)-5-s-4,5-dihydrothiazol-2-yl)hydrazono)-ethyl)phenyl)isoindoline-1,3-dione .Molecular Structure Analysis
The molecular structure of “[1,2]Thiazolo[4,5-b]pyridine-3-carbonitrile” was elucidated based on elemental analysis, spectral data, and alternative synthetic routes . The IR spectrum shows peaks at 3087 (C–H aromatic), 2963, 2893 (C–H), 1706 (C=O), 1617 (C=C) . The 1H-NMR spectrum shows peaks at 2.49 (s, 3H, CH3), 6.70–6.73 (d, 2H, J = 8 Hz, Ar–H), 7.99–8.00 (d, 2H, J = 8 Hz, Ar–H), 8.01–8.03 (d, 2H, J = 8 Hz, Ar–H), 8.17–8.19 (d, 2H, J = 8 Hz, Ar–H) .Physical And Chemical Properties Analysis
The physical and chemical properties of “[1,2]Thiazolo[4,5-b]pyridine-3-carbonitrile” include a melting point of 230–232 °C . The compound was crystallized from ethanol, with a yield of 2.54 g (97%) .Scientific Research Applications
- Thiazolo[4,5-b]pyridines exhibit antioxidant activity, making them relevant in combating oxidative stress and protecting cells from damage. These compounds scavenge free radicals and may contribute to overall health .
- Researchers have identified thiazolo[4,5-b]pyridines with potent antimicrobial properties. These compounds could serve as promising candidates for developing new antibiotics or antifungal agents .
- Thiazolo[4,5-b]pyridines have been investigated for their herbicidal properties. They may inhibit the growth of unwanted plants and find applications in agriculture and weed control .
- Some thiazolo[4,5-b]pyridines exhibit anti-inflammatory effects. These compounds could be valuable in managing inflammatory conditions and related diseases .
- Certain thiazolo[4,5-b]pyridines demonstrate antifungal properties. Researchers have explored their efficacy against fungal infections, potentially leading to novel antifungal drugs .
- Thiazolo[4,5-b]pyridines have been studied for their antitumor activity. These compounds may interfere with cancer cell growth and proliferation, offering new avenues for cancer therapy .
Antioxidant Properties
Antimicrobial Activity
Herbicidal Effects
Anti-inflammatory Potential
Antifungal Activity
Antitumor Properties
Future Directions
The future directions for “[1,2]Thiazolo[4,5-b]pyridine-3-carbonitrile” could involve further exploration of its medicinal and biological properties . Additionally, more research could be conducted to better understand its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards.
Mechanism of Action
Target of Action
Thiazolo-pyridine derivatives have been reported to possess a broad spectrum of pharmacological activities, indicating that they likely interact with multiple targets .
Mode of Action
It’s known that thiazolo-pyridine derivatives can exhibit strong inhibitory activity, suggesting that they may function by binding to and inhibiting the activity of their target proteins .
Biochemical Pathways
Thiazolo-pyridine derivatives have been associated with a wide range of biological properties, implying that they may influence multiple biochemical pathways .
Result of Action
Thiazolo-pyridine derivatives have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities , suggesting that they may induce a variety of cellular responses.
properties
IUPAC Name |
[1,2]thiazolo[4,5-b]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3N3S/c8-4-5-7-6(11-10-5)2-1-3-9-7/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOMDDDVJGOPBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=NS2)C#N)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,2]Thiazolo[4,5-b]pyridine-3-carbonitrile |
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